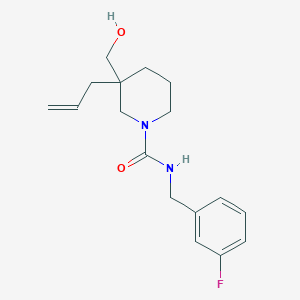
3-allyl-N-(3-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidinecarboxamide derivatives involves multiple steps, including condensation, reduction, bromination, and N-alkylation processes. For instance, the preparation of N-allyl piperidyl benzamide derivatives from piperidin-4-one showcases the complexity and precision required in synthesizing such compounds. These processes highlight the intricate steps in constructing the piperidine framework and introducing functional groups at specific positions to achieve desired chemical structures (Cheng De-ju, 2014).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives is performed using advanced techniques like 1H NMR, 13C NMR, and MS, providing detailed insights into the compound's structure. These techniques confirm the presence of key functional groups and the overall molecular framework, essential for understanding the compound's reactivity and interaction with biological targets (H. Bi, 2014).
Chemical Reactions and Properties
Piperidinecarboxamide derivatives engage in various chemical reactions, reflecting their versatile chemical properties. For example, their synthesis often involves electrophilic fluorination and nucleophilic substitution, demonstrating their reactive nature towards both electrophiles and nucleophiles. Such reactions are pivotal in modifying the compound's structure for specific applications, including the development of pharmaceutical agents (Paul N. Gichuhi et al., 2014).
Physical Properties Analysis
The physical properties of piperidinecarboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation and material science. These properties are determined through comprehensive analysis using techniques like X-ray crystallography, which provides detailed information on the compound's crystal structure and intermolecular interactions, influencing its physical state and solubility (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical reagents and stability under different conditions, are essential for understanding the compound's potential applications and safety profile. Studies on related compounds, such as the interaction with monoamine transporters, provide insights into their biochemical reactivity and potential as therapeutic agents (Rohit Kolhatkar et al., 2003).
科学的研究の応用
Synthesis and Characterization
Research efforts have led to the development of novel synthesis techniques and characterization of related compounds, indicating the versatility of these chemical structures in drug development. Notably, the preparation of N-allyl and N-piperidinyl benzamide derivatives demonstrates the compound's potential as a core structure for CCR5 antagonists, which are crucial in HIV research and therapy (H. Bi, 2014; Cheng De-ju, 2014).
Pharmacological Potential
Investigations into the pharmacological properties of these compounds reveal their potential as antipsychotic agents through the stereoselective blockade of dopamine D-2 receptors, highlighting their significance in the treatment of psychiatric disorders (T. Högberg et al., 1991). Moreover, the exploration of DPI-3290, a compound structurally related to the target molecule, demonstrates its effectiveness as an analgesic with limited effects on respiratory function, pointing towards safer pain management options (P. Gengo et al., 2003).
Antimicrobial and Corrosion Inhibition Applications
The synthesis of derivatives like 1-alkenyl-2-propargyloxy-3-aminomethylbenzenes, and their evaluation as acid corrosion inhibitors and antimicrobial additives, further extend the utility of this chemical framework. Such compounds show promising results in protecting steel against corrosion and enhancing the antimicrobial efficacy of cutting fluids (M. Bayramov et al., 2020).
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-3-prop-2-enylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-2-7-17(13-21)8-4-9-20(12-17)16(22)19-11-14-5-3-6-15(18)10-14/h2-3,5-6,10,21H,1,4,7-9,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMKSOFSEOMGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)C(=O)NCC2=CC(=CC=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-N-(3-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)
![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)
![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)
![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)
![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)
![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)